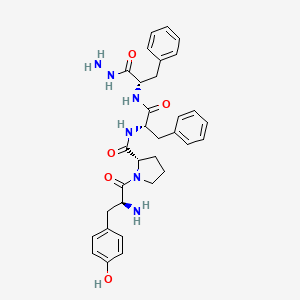

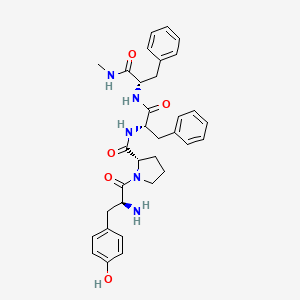

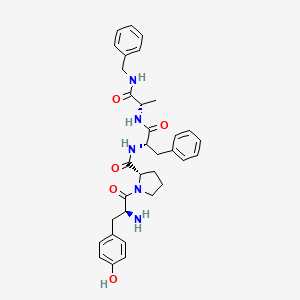

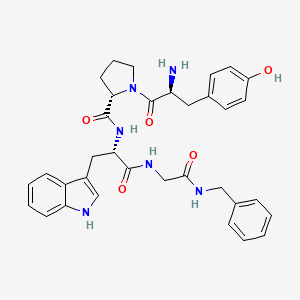

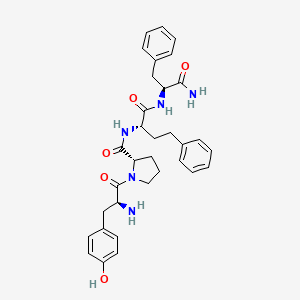

Tyr-Pro-Trp-Gly-Bn

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

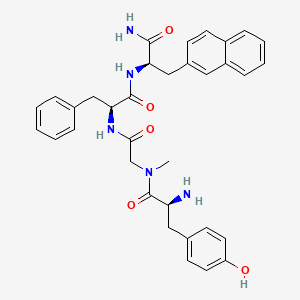

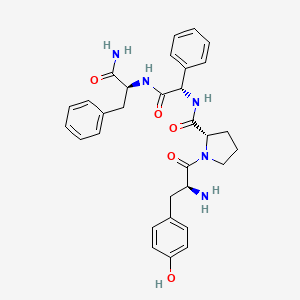

Tyr-Pro-Trp-Gly-Bn est un peptide synthétique composé des acides aminés tyrosine, proline, tryptophane, glycine et benzyle. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, y compris la chimie, la biologie et la médecine. La séquence unique d'acides aminés dans this compound lui permet d'interagir avec des cibles moléculaires spécifiques, ce qui en fait un outil précieux pour la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Tyr-Pro-Trp-Gly-Bn implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour construire des peptides. Le processus commence par la fixation du premier acide aminé, la tyrosine, à une résine solide. Les acides aminés suivants (proline, tryptophane, glycine et benzyle) sont ajoutés séquentiellement en utilisant des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Chaque étape de couplage est suivie d'une déprotection pour éliminer les groupes protecteurs des acides aminés, permettant l'ajout du prochain acide aminé. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus et garantir la cohérence. L'utilisation de techniques de purification à grande échelle, telles que la HPLC préparative, garantit la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Tyr-Pro-Trp-Gly-Bn peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tyrosine peut être oxydé pour former des liaisons croisées de dityrosine.

Réduction : Les réactions de réduction peuvent cibler les ponts disulfures s'ils sont présents dans la structure peptidique.

Substitution : Des réactions de substitution peuvent se produire au niveau des chaînes latérales des acides aminés, en particulier au niveau des résidus tyrosine et tryptophane.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H2O2) ou l'acide peracétique peuvent être utilisés dans des conditions douces.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme le N-bromosuccinimide (NBS) pour la bromation du tryptophane.

Principaux produits

Oxydation : Formation de liaisons croisées de dityrosine.

Réduction : Clivage des ponts disulfures, s'ils sont présents.

Substitution : Peptide modifié avec des chaînes latérales substituées.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Enquête sur sa capacité à traverser la barrière hémato-encéphalique et ses effets neuroprotecteurs potentiels

Médecine : Exploration de ses applications thérapeutiques potentielles dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer

Industrie : Utilisé dans le développement d'aliments fonctionnels et de nutraceutiques aux effets bénéfiques pour la santé

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Par exemple, il a été démontré qu'il traverse la barrière hémato-encéphalique et s'accumule dans les régions du cerveau associées à la mémoire et aux fonctions cognitives . Le peptide peut exercer ses effets en modulant les niveaux de neurotransmetteurs, en réduisant le stress oxydatif et en inhibant l'agrégation des peptides bêta-amyloïdes, qui sont impliqués dans la maladie d'Alzheimer .

Applications De Recherche Scientifique

Tyr-Pro-Trp-Gly-Bn has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its ability to cross the blood-brain barrier and its potential neuroprotective effects

Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease

Industry: Utilized in the development of functional foods and nutraceuticals with health-promoting effects

Mécanisme D'action

The mechanism of action of Tyr-Pro-Trp-Gly-Bn involves its interaction with specific molecular targets in the body. For example, it has been shown to cross the blood-brain barrier and accumulate in brain regions associated with memory and cognitive function . The peptide may exert its effects by modulating neurotransmitter levels, reducing oxidative stress, and inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Composés similaires

Gly-Pro : Un autre dipeptide avec des effets neuroprotecteurs potentiels.

Trp-Tyr : Connu pour sa capacité à prévenir le déclin cognitif.

Met-Lys-Pro : Exhibe des propriétés anti-inflammatoires et neuroprotectrices.

Unicité de Tyr-Pro-Trp-Gly-Bn

This compound est unique en raison de sa séquence d'acides aminés spécifique, qui lui permet d'interagir avec des cibles et des voies moléculaires distinctes. Sa capacité à traverser la barrière hémato-encéphalique et à s'accumuler dans les régions du cerveau associées à la mémoire et aux fonctions cognitives le distingue des autres composés similaires .

Propriétés

Formule moléculaire |

C34H38N6O5 |

|---|---|

Poids moléculaire |

610.7 g/mol |

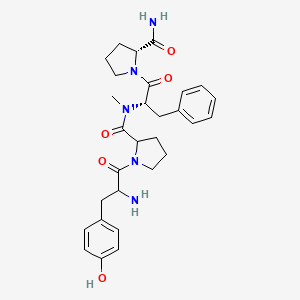

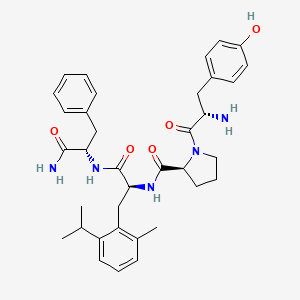

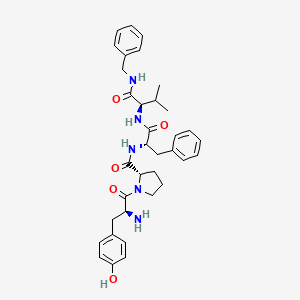

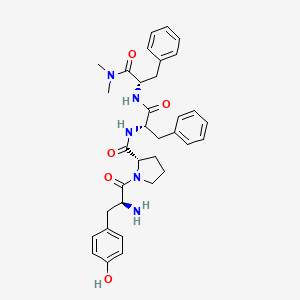

Nom IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[2-(benzylamino)-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H38N6O5/c35-27(17-22-12-14-25(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(18-24-20-36-28-10-5-4-9-26(24)28)32(43)38-21-31(42)37-19-23-7-2-1-3-8-23/h1-5,7-10,12-15,20,27,29-30,36,41H,6,11,16-19,21,35H2,(H,37,42)(H,38,43)(H,39,44)/t27-,29-,30-/m0/s1 |

Clé InChI |

BDVRZLFOEXKBFR-BKHJTQGXSA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NCC5=CC=CC=C5 |

SMILES canonique |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NCC5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

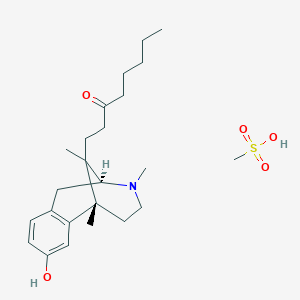

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)